4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate

Nucleophilic substitution Leaving group ability SN2 reactivity

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS 65615-20-5), systematically named 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzaldehyde, is a chemically modified benzaldehyde derivative with the molecular formula C21H18O5S and a molecular weight of 382.43 g/mol. It is synthesized via the reaction of 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2) with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Molecular Formula C21H18O5S
Molecular Weight 382.43
CAS No. 65615-20-5
Cat. No. B563812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate
CAS65615-20-5
Synonyms3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzaldehyde
Molecular FormulaC21H18O5S
Molecular Weight382.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3
InChIKeyLEYBPSFKUQJRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS 65615-20-5): Orthogonally Protected Aromatic Aldehyde Building Block for Sequential Functionalization


4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS 65615-20-5), systematically named 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzaldehyde, is a chemically modified benzaldehyde derivative with the molecular formula C21H18O5S and a molecular weight of 382.43 g/mol . It is synthesized via the reaction of 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2) with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The compound features two strategically differentiated oxygen functionalities on a benzaldehyde scaffold: a 4-benzyloxy (OBn) protecting group removable by hydrogenolysis, and a 3-p-toluenesulfonate (OTs) ester serving as an excellent leaving group for nucleophilic substitution reactions. This orthogonal protection–activation design renders it a versatile intermediate for multi-step organic synthesis, particularly in pharmaceutical and agrochemical research where sequential, chemoselective transformations are required . The compound is commercially available as a solid with ≥95% purity from multiple reputable vendors including Toronto Research Chemicals, Santa Cruz Biotechnology, and Bidepharm, with lot-specific Certificates of Analysis (NMR, HPLC, GC) provided .

Why Generic Substitution of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate with In-Class Analogs Leads to Divergent Synthetic Outcomes


In-class benzaldehyde derivatives bearing either free phenolic hydroxyls, symmetrical bis-protection, or regioisomeric substitution patterns cannot serve as direct replacements for 4-(benzyloxy)-3-hydroxybenzaldehyde p-toluenesulfonate (CAS 65615-20-5) without fundamentally altering the synthetic sequence and outcome. The parent compound 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2) exposes a free 3-OH group that acts as a poor leaving group (pKa of conjugate acid ~15.7 for hydroxide), incapable of undergoing direct nucleophilic displacement without pre-activation . The regioisomer 3-(benzyloxy)-4-hydroxybenzaldehyde (CAS 50773-56-3) places the reactive hydroxyl at the para position relative to the aldehyde, yielding different electronic directing effects and steric accessibility . The fully benzyl-protected analog 3,4-bis(benzyloxy)benzaldehyde (CAS 5447-02-9) eliminates leaving group functionality entirely, restricting its use to transformations at the aldehyde center alone . The unprotected protocatechualdehyde (CAS 139-85-5) suffers from oxidative instability of the catechol moiety under ambient conditions and lacks the chemoselectivity required for sequential functionalization at defined positions . Each of these structural variations results in a distinct reactivity profile that renders the target compound uniquely suited for synthetic routes demanding orthogonal protection, positional selectivity, and a pre-installed leaving group.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS 65615-20-5) Relative to Closest Analogs


Leaving Group Capability: Tosylate (OTs) vs. Free Hydroxyl (OH) – A pKa-Based Reactivity Gap of ~18 Orders of Magnitude

The target compound incorporates a p-toluenesulfonate (tosylate, OTs) ester at the 3-position, converting what would otherwise be a poor leaving group (free phenolic OH) into one of the most effective leaving groups in organic synthesis. The conjugate acid of the tosylate leaving group, p-toluenesulfonic acid, has a pKa of approximately -2.8, whereas the conjugate acid of hydroxide (water) has a pKa of approximately 15.7 . This ~18.5 pKa unit difference translates into a leaving group ability enhancement of roughly 10^10 to 10^12 in relative rate terms for nucleophilic displacement reactions . Alkyl p-toluenesulfonates undergo SN2 substitution at rates exceeding those of alkyl iodides, which are themselves among the best halide leaving groups . In contrast, 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2), the direct precursor compound, retains the free 3-OH group that is essentially inert toward direct nucleophilic displacement under neutral or basic conditions without prior activation. This difference means the target compound can participate directly in C–O, C–N, C–S, and C–C bond-forming reactions at the 3-position without a separate activation step, reducing synthetic step count by at least one operation relative to the free phenol .

Nucleophilic substitution Leaving group ability SN2 reactivity Sulfonate ester chemistry

Orthogonal Protection Strategy: Simultaneous Benzyl Ether Protection and Tosylate Activation vs. Bis-Protected or Unprotected Analogs

The target compound uniquely combines a benzyl ether (OBn) protecting group at the 4-position with a p-toluenesulfonate (OTs) activating group at the 3-position on the same benzaldehyde scaffold. This orthogonal arrangement allows independent manipulation of each oxygen functionality: the benzyl ether can be selectively removed via catalytic hydrogenolysis (H2, Pd/C) to reveal a free 4-OH without affecting the 3-OTs group, or the 3-OTs can undergo nucleophilic displacement while the 4-OBn remains intact . The benzyl ether is recognized as one of the most widely used protecting groups in natural product synthesis precisely because of its stability to a broad range of reaction conditions and its clean removal under mild hydrogenolysis . The fully benzyl-protected analog 3,4-bis(benzyloxy)benzaldehyde (CAS 5447-02-9) lacks any leaving group, necessitating additional deprotection and activation steps to introduce new functionality at either oxygen-bearing position . The monobenzylated precursor 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2) requires a separate tosylation step (TsCl, base) to achieve the same activated state, adding one synthetic operation and reducing overall yield through cumulative step losses . This pre-installed orthogonal system directly reduces the synthetic burden in multi-step sequences by providing both a protected nucleophile precursor and an electrophilic site in a single, commercially available intermediate.

Orthogonal protecting groups Chemoselective deprotection Hydrogenolysis Multi-step synthesis

Commercial Purity Benchmarking: 97% Standard Purity with Batch-Specific QC Documentation versus Variable Purity of Closest Analogs

For procurement in regulated research environments (pharmaceutical R&D, CROs, academic core facilities), the availability of analytically certified material is a critical selection criterion. The target compound (CAS 65615-20-5) is offered at a standard purity of 97% by Bidepharm, with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . Toronto Research Chemicals lists the compound at a purity sufficient for use as a reference standard, with full analytical documentation . In comparison, the most direct analog 4-(benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2) is typically supplied at 95% minimum purity, with the 95-97% range reflecting a lower typical specification ceiling . The 3,4-dihydroxybenzaldehyde parent compound (CAS 139-85-5) is noted as air-sensitive, requiring storage under inert atmosphere and presenting additional handling and stability verification costs . The target compound's crystalline solid form at ambient temperature, with a predicted boiling point of 582.7 °C, provides handling advantages over air-sensitive or hygroscopic alternatives in automated synthesis and long-term storage workflows .

Quality control Analytical certification Procurement specification Reproducibility

Positional Selectivity: 3-OTs / 4-OBn Substitution Pattern vs. Regioisomeric 3-OBn / 4-OH or 3-OBn / 4-OTs Analogs

The specific 3-OTs / 4-OBn substitution pattern of the target compound places the activated leaving group at the meta position relative to the aldehyde and the protected hydroxyl at the para position. This arrangement is electronically and sterically distinct from its regioisomer 3-(benzyloxy)-4-hydroxybenzaldehyde (CAS 50773-56-3), which carries the free hydroxyl at the para position . In electrophilic aromatic substitution and cross-coupling contexts, the 4-OBn group exerts a +M (mesomeric) electron-donating effect that activates the ring toward electrophilic attack, with the strongest activation at the ortho and para positions relative to the benzyloxy substituent . The 3-OTs group, being electron-withdrawing (-I, -M), deactivates the ring at its own position and directs incoming electrophiles away from the meta relationship to the aldehyde. This electronic complementarity enables predictable, sequential derivatization with regiochemical control that would not be achievable with symmetrically protected or free hydroxyl analogs. The regioisomer 3-(benzyloxy)-4-hydroxybenzaldehyde finds documented use in the preparation of PDE4/PDE7 inhibitors and IGF-IR inhibitors, whereas the 4-OBn/3-OTs pattern of the target compound opens a distinct chemical space for medicinal chemistry exploration .

Regioselectivity Electronic directing effects Steric accessibility SAR building blocks

Physicochemical Stability Profile: Crystalline Solid with High Thermal Stability vs. Air-Sensitive Catechol Parent Compound

The physicochemical stability of a synthetic intermediate directly impacts its practical utility in both manual and automated synthesis workflows. The target compound (CAS 65615-20-5) is an off-white crystalline solid at ambient temperature with a predicted boiling point of 582.7 °C, density of 1.293 g/cm³, and flash point of 306.2 °C . Its hydrogen bond donor count is zero, indicating the absence of free hydroxyl groups that could participate in intermolecular hydrogen bonding, consistent with its crystalline nature and ambient storage stability . In contrast, the unprotected parent compound 3,4-dihydroxybenzaldehyde (protocatechualdehyde, CAS 139-85-5) is explicitly classified as air-sensitive due to the catechol (1,2-dihydroxybenzene) moiety, which is susceptible to oxidation to ortho-quinone species under ambient atmosphere . This catechol compound requires storage at -20 °C in lyophilized form and, once in solution, must be used within 3 months to prevent potency loss . The fully bis-protected analog 3,4-bis(benzyloxy)benzaldehyde addresses the oxidation problem but at the cost of eliminating the leaving group functionality. The target compound thus achieves a stability profile approaching that of the fully protected analog while retaining the synthetic reactivity of an activated tosylate ester.

Compound stability Storage conditions Handling requirements Long-term reproducibility

Optimal Research and Industrial Application Scenarios for 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate (CAS 65615-20-5)


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Sequential, Chemoselective Functionalization at the 3- and 4-Positions

In medicinal chemistry programs requiring the systematic exploration of structure–activity relationships (SAR) around a 3,4-dioxygenated benzaldehyde core, the target compound serves as a pivotal intermediate. The 3-OTs group enables direct introduction of diverse amines, thiols, alkoxides, or carbon nucleophiles via SN2 displacement , after which the 4-OBn group is cleanly removed by hydrogenolysis (H2, Pd/C) to reveal a free phenol for subsequent O-alkylation, acylation, or sulfonylation . This two-step, three-diversification-point sequence is directly enabled by the orthogonal protection–activation design of CAS 65615-20-5 and cannot be replicated in a single intermediate by any of the closest analogs (4049-39-2, 50773-56-3, 5447-02-9, or 139-85-5) without additional protection/deprotection steps. This application is most relevant for lead optimization campaigns targeting kinase inhibitors, GPCR modulators, and epigenetic probes that incorporate 3,4-dialkoxybenzaldehyde or 3-amino-4-hydroxybenzaldehyde pharmacophores .

Parallel Library Synthesis and Automated Flow Chemistry Platforms for C–X (N, O, S) Bond Formation at the 3-Position

The pre-installed tosylate leaving group makes CAS 65615-20-5 ideally suited for parallel synthesis and automated flow chemistry platforms where rapid diversification at a single reactive center is required. Unlike the free phenol analog (CAS 4049-39-2), which would require in situ activation with TsCl/base for each reaction, the target compound can be directly dissolved and reacted with a panel of nucleophiles (primary/secondary amines, thiophenols, alkoxides) under standardized conditions, generating diverse product arrays with consistent conversion . The crystalline solid form facilitates accurate automated solid dispensing, and the ambient storage stability eliminates the need for inert-atmosphere handling on the automation deck . This application scenario is particularly valuable for CROs and pharma discovery groups operating high-throughput experimentation (HTE) workflows for hit-to-lead and lead optimization.

Agrochemical Intermediate Production with Demanding Quality and Reproducibility Specifications

For industrial-scale synthesis of agrochemical active ingredients where batch-to-batch consistency and regulatory documentation are mandatory, CAS 65615-20-5 offers the advantage of 97% standard purity with NMR, HPLC, and GC batch certificates from qualified suppliers . The absence of free phenolic hydroxyl groups eliminates the potential for oxidative byproduct formation during storage and shipping, a recognized issue with protocatechualdehyde (CAS 139-85-5) that can lead to variable impurity profiles and failed QC release . The high boiling point (582.7 °C) and thermal stability support safe handling under process-scale conditions. This scenario applies to contract manufacturing organizations (CMOs) synthesizing benzaldehyde-derived herbicide, fungicide, or insecticide intermediates that incorporate 3-substituted-4-hydroxybenzaldehyde motifs after sequential deprotection .

Academic Core Facility and Chemical Biology Probe Synthesis Requiring Pre-Validated, Ready-to-Use Building Blocks

Academic core facilities and chemical biology groups that synthesize probe molecules on demand benefit from building blocks that minimize the number of synthetic steps and eliminate the need for in-house protection/deprotection chemistry. CAS 65615-20-5, available off-the-shelf from Santa Cruz Biotechnology (catalog sc-206765) and Toronto Research Chemicals (B286360), provides a dual-function intermediate that allows non-specialist synthetic chemists to access differentially functionalized 3,4-dioxygenated benzaldehydes in two reliable steps (nucleophilic displacement, then hydrogenolysis) . This contrasts with the alternative approach of starting from protocatechualdehyde (CAS 139-85-5), which requires sequential benzyl protection, selective tosylation, and careful control of mono- vs. bis-functionalization, consuming 3-4 steps and demanding intermediate purification expertise . The documented lot-specific analytical data further supports the reproducibility requirements of peer-reviewed publication and data deposition standards in chemical biology .

Quote Request

Request a Quote for 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.